molecular formula C8H12N2O2 B14881353 7-Ethyl-4,7-diazaspiro[2.5]octane-5,8-dione

7-Ethyl-4,7-diazaspiro[2.5]octane-5,8-dione

Cat. No.: B14881353
M. Wt: 168.19 g/mol
InChI Key: FREYZIWRPXALAK-UHFFFAOYSA-N
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Description

7-Ethyl-4,7-diazaspiro[25]octane-5,8-dione is a chemical compound with the molecular formula C8H12N2O2 It belongs to the class of diazaspiro compounds, which are characterized by a spiro-connected bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-4,7-diazaspiro[2.5]octane-5,8-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethylamine with a suitable diketone under controlled conditions to form the spirocyclic structure. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale production might also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-4,7-diazaspiro[2.5]octane-5,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced nitrogen-containing species.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other nitrogen-containing compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

7-Ethyl-4,7-diazaspiro[2.5]octane-5,8-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 7-Ethyl-4,7-diazaspiro[2.5]octane-5,8-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would vary based on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione
  • 4,7-Diazaspiro[2.5]octane-5,8-dione

Uniqueness

7-Ethyl-4,7-diazaspiro[2.5]octane-5,8-dione is unique due to its ethyl substituent, which can influence its chemical reactivity and biological activity. Compared to similar compounds, the presence of the ethyl group may enhance its stability or alter its interaction with other molecules, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

7-ethyl-4,7-diazaspiro[2.5]octane-5,8-dione

InChI

InChI=1S/C8H12N2O2/c1-2-10-5-6(11)9-8(3-4-8)7(10)12/h2-5H2,1H3,(H,9,11)

InChI Key

FREYZIWRPXALAK-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(=O)NC2(C1=O)CC2

Origin of Product

United States

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